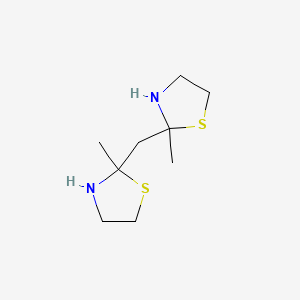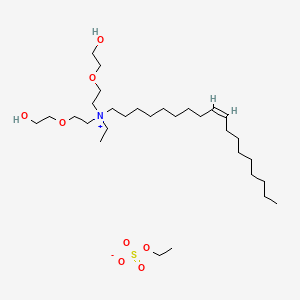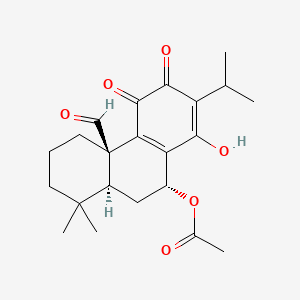
Nemorone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Nemorone involves several steps, starting from the extraction of raw materials from Salvia nemorosa. The primary method includes:
Extraction: The roots of Salvia nemorosa are harvested and dried. The dried roots are then subjected to solvent extraction using organic solvents like methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial production methods for this compound are still under research, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
Nemorone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deacetylthis compound, a compound with a formyl group at C-10.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nemorone has a wide range of applications in scientific research:
Chemistry: This compound is used as a model compound to study the reactivity of diterpenoids and their derivatives.
Biology: Research is ongoing to explore the biological activities of this compound, including its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Industry: this compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Nemorone involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but initial studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Nemorone is structurally similar to other diterpenoids isolated from Salvia species, such as salvinemorol and nemorosin this compound is unique due to its specific functional groups and reactivity
Similar Compounds
- Salvinemorol
- Nemorosin
- Deacetylthis compound
These compounds share a common diterpenoid backbone but differ in their functional groups and biological activities.
Propriétés
Numéro CAS |
32764-46-8 |
|---|---|
Formule moléculaire |
C22H28O6 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(4aR,9R,10aS)-4a-formyl-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11(2)15-18(25)16-13(28-12(3)24)9-14-21(4,5)7-6-8-22(14,10-23)17(16)20(27)19(15)26/h10-11,13-14,25H,6-9H2,1-5H3/t13-,14+,22-/m1/s1 |
Clé InChI |
QUZUXFUSBGXSIW-ALLJEULLSA-N |
SMILES isomérique |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C=O)O |
SMILES canonique |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



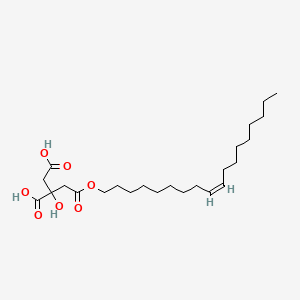
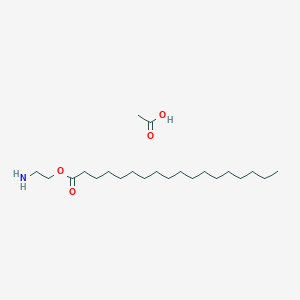
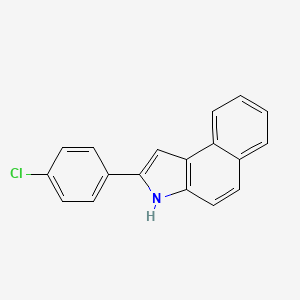
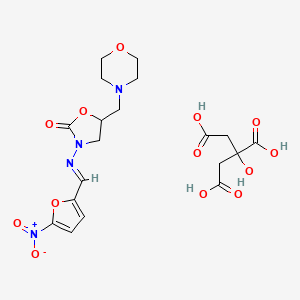
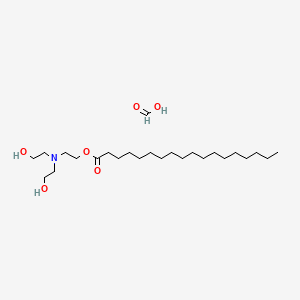



![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
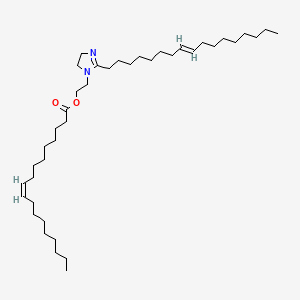
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
